1-[3-(Trifluoromethyl)benzyl]piperazine
Overview
Description
1-[3-(Trifluoromethyl)benzyl]piperazine is a chemical compound with the molecular formula C12H15F3N2. It is a derivative of piperazine, where the benzyl group is substituted with a trifluoromethyl group at the third position. This compound is known for its applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[3-(Trifluoromethyl)benzyl]piperazine can be synthesized through several methods. One common approach involves the reaction of 3-(trifluoromethyl)benzyl chloride with piperazine under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Trifluoromethyl)benzyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
1-[3-(Trifluoromethyl)benzyl]piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: It is investigated for its potential therapeutic properties, such as its use in the treatment of neurological disorders.
Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-[3-(Trifluoromethyl)benzyl]piperazine involves its interaction with various molecular targets. It is known to modulate neurotransmitter systems, particularly by affecting the release and reuptake of dopamine, serotonin, and noradrenaline. This modulation is mediated through its interaction with specific receptors and transporters in the central nervous system .
Comparison with Similar Compounds
1-Benzylpiperazine: A central nervous system stimulant with similar structural features but lacking the trifluoromethyl group.
1-(3-Chlorophenyl)piperazine: Another substituted piperazine with a chlorophenyl group instead of a trifluoromethyl group.
1-(3-Trifluoromethylphenyl)piperazine: A closely related compound with the trifluoromethyl group directly attached to the piperazine ring.
Uniqueness: 1-[3-(Trifluoromethyl)benzyl]piperazine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This substitution can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
1-[[3-(trifluoromethyl)phenyl]methyl]piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2/c13-12(14,15)11-3-1-2-10(8-11)9-17-6-4-16-5-7-17/h1-3,8,16H,4-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMQPHHEFKTLOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC(=CC=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366194 | |
Record name | 1-[3-(Trifluoromethyl)benzyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60366194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55513-16-1 | |
Record name | 1-[3-(Trifluoromethyl)benzyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60366194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-(Trifluoromethyl)benzyl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the limitations of using 1-[3-(Trifluoromethyl)benzyl]piperazine (TFMBP) as an efflux pump inhibitor?
A: Despite the promising results, it's crucial to acknowledge the limitations. While TFMBP exhibited efficacy against certain MDR isolates, it's essential to note that the study primarily focused on a limited number of bacterial species, primarily Staphylococcus and Micrococcus. [] To establish its broader applicability, further research involving a wider range of bacterial species, including Gram-negative bacteria, is necessary. Additionally, the study did not identify the specific efflux pumps targeted by TFMBP. Further research should aim to elucidate the molecular mechanisms underlying its EPI activity, which would provide valuable insights for optimizing its effectiveness and developing more potent and targeted EPIs.
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